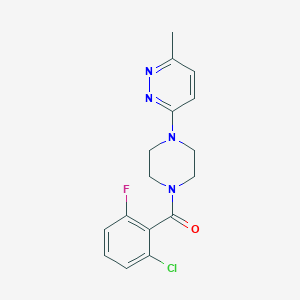

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

Description

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C16H16ClFN4O and a molecular weight of 334.78 g/mol.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O/c1-11-5-6-14(20-19-11)21-7-9-22(10-8-21)16(23)15-12(17)3-2-4-13(15)18/h2-6H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYWHISHHXMSHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzaldehyde with 4-(6-methylpyridazin-3-yl)piperazine in the presence of a suitable catalyst and solvent . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to the desired biological effect. For example, it may inhibit the activity of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

(2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone can be compared with other similar compounds, such as:

2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.

4-(6-Methylpyridazin-3-yl)piperazine: Another precursor used in the synthesis.

Indole derivatives: These compounds share similar biological activities and are studied for their potential therapeutic applications.

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide an in-depth examination of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 304.77 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases associated with cancer proliferation and inflammation.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including:

-

Antitumor Activity :

- Many derivatives of piperazine and pyridazine have shown efficacy against various cancer cell lines. The presence of the chlorinated phenyl group is believed to enhance cytotoxicity by disrupting cellular signaling pathways involved in tumor growth.

-

Antimicrobial Properties :

- Compounds featuring piperazine moieties have been documented to possess antimicrobial activity, potentially making this compound useful in treating bacterial infections.

-

Anti-inflammatory Effects :

- Similar compounds have been reported to modulate inflammatory responses, suggesting that this compound may also exhibit anti-inflammatory properties.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a structurally related compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant cytotoxic effects, particularly when combined with traditional chemotherapeutics like doxorubicin, indicating a potential synergistic effect that warrants further exploration .

Case Study 2: Antimicrobial Activity

In vitro studies revealed that derivatives similar to the target compound exhibited notable antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The mechanism was linked to the disruption of fungal cell wall synthesis .

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrazole derivatives | Significant inhibition of cancer cell proliferation |

| Antimicrobial | Piperazine analogs | Effective against various bacterial strains |

| Anti-inflammatory | Pyridazine-based | Reduction in inflammatory markers in vitro |

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps and reaction parameters for synthesizing (2-Chloro-6-fluorophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone? A: Synthesis typically involves coupling a substituted phenyl group with a piperazine-pyridazine moiety. Key steps include:

- Amide bond formation : Use coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF with Hunig’s base to activate carboxyl groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalyst optimization : Triethylamine or DMAP (4-dimethylaminopyridine) can improve yields in nucleophilic substitution reactions .

- Temperature control : Reactions often require reflux (60–100°C) to minimize side products .

Advanced Structural Characterization

Q: How can discrepancies in molecular characterization (e.g., mass, stereochemistry) be resolved? A: Use a combination of:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₁₇ClFN₄O, avg. mass 378.832) and detects isotopic patterns .

- Multinuclear NMR (¹H/¹³C/¹⁹F) : Assigns substituent positions (e.g., 2-chloro-6-fluorophenyl vs. pyridazine protons) .

- X-ray crystallography : Resolves stereochemical ambiguities in piperazine ring conformations .

Pharmacological Mechanism Elucidation

Q: What methodologies are used to assess binding affinity and selectivity for biological targets? A: Key approaches include:

- Radioligand binding assays : Quantify affinity for receptors (e.g., dopamine D₂/D₃) using tritiated ligands .

- Surface plasmon resonance (SPR) : Measures real-time interactions with enzymes or transporters .

- Molecular docking : Predicts binding modes using software (e.g., AutoDock Vina) and crystallographic receptor structures .

Evaluating Therapeutic Potential

Q: What in vitro and in vivo models are suitable for assessing anticancer activity? A:

- In vitro : Cell viability assays (MTT, apoptosis via flow cytometry) in cancer lines (e.g., HeLa, MCF-7) .

- In vivo : Xenograft models (e.g., nude mice with implanted tumors) to study pharmacokinetics and efficacy .

- ADMET profiling : Microsomal stability assays and CYP450 inhibition studies predict metabolic liabilities .

Contradictory Bioactivity Data Analysis

Q: How should researchers address conflicting reports on bioactivity (e.g., antimicrobial vs. cytotoxic effects)? A:

- Dose-response validation : Replicate assays across multiple concentrations (e.g., IC₅₀ values) to confirm specificity .

- Off-target screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions .

- Structural analogs comparison : Compare activity of derivatives (e.g., trifluoroethyl vs. methyl substituents) to isolate pharmacophores .

Stability and Degradation Studies

Q: How should experimental design account for compound stability under physiological conditions? A:

- Thermal analysis (DSC/TGA) : Identifies decomposition temperatures and phase transitions .

- Forced degradation : Expose to acidic/basic/oxidative conditions (e.g., HCl, H₂O₂) and monitor via HPLC .

- Statistical design : Use ANOVA/Tukey’s test to analyze degradation kinetics across replicates .

Derivative Synthesis for SAR Studies

Q: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) analysis? A:

- Parallel synthesis : Vary substituents (e.g., pyridazine to triazolopyrimidine) using combinatorial libraries .

- Microwave-assisted reactions : Accelerate heterocycle formation (e.g., oxadiazole rings) .

- Protecting groups : Use Boc (tert-butyloxycarbonyl) for piperazine nitrogen to prevent side reactions .

Metabolic Pathway Profiling

Q: Which techniques identify metabolic hotspots and bioactive metabolites? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.